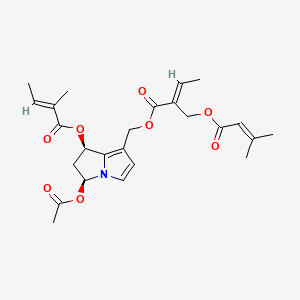

Senampeline A

Beschreibung

Overview of Pyrrolizidine Alkaloids (PAs) in Natural Product Chemistry

Pyrrolizidine alkaloids (PAs) are a diverse class of nitrogen-containing heterocyclic compounds synthesized by a wide array of plant species, as well as some microorganisms. They are characterized by the pyrrolizidine ring system, a bicyclic structure comprising two fused five-membered rings with a nitrogen atom at the bridgehead nih.govmdpi.comresearchgate.net. PAs rarely exist in their free base form; instead, they are typically found as esters, formed by the conjugation of a "necine base" (an amino alcohol) with one or more "necic acids" (mono- or dicarboxylic aliphatic acids) nih.govmdpi.comnih.gov. This structural combination allows for immense chemical diversity, with hundreds of different PAs identified to date researchgate.netnih.gov.

General Classification and Structural Diversity of PAs

The structural diversity of PAs arises from variations in both the necine base and the necic acid moieties, as well as modifications such as N-oxidation, hydroxylation, and esterification patterns mdpi.comnih.gov. Based on the structure of their necine bases, PAs are broadly classified into four main types: retronecine-type, heliotridine-type, otonecine-type, and platynecine-type nih.govmdpi.comencyclopedia.pub. Retronecine, heliotridine, and otonecine types are derived from 1,2-unsaturated pyrrolizidine bases, which are generally associated with higher toxicity, while the platynecine type is derived from saturated bases and is typically less toxic mdpi.comencyclopedia.pub. Esterification can occur at positions C-7 and/or C-9 of the necine base, further contributing to the vast array of PA structures nih.gov.

Ecological Roles and Biological Significance of PAs

In their natural environment, PAs serve as crucial defense compounds for plants, protecting them against herbivores, insects, and pathogens researchgate.netnih.govresearchgate.net. Their bitter taste and biological activities, such as inhibiting acetylcholinesterase, deter herbivores researchgate.netmdpi.com. While beneficial for plants, PAs are notorious for their toxicity to mammals, including humans, exhibiting hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic effects mdpi.comresearchgate.netnih.govmdpi.com. These toxic properties stem from their metabolic activation in the liver into reactive pyrrolic intermediates that can damage DNA and proteins wikipedia.orgmdpi.com. Despite their toxicity, research is also exploring potential pharmacological applications of certain PAs mdpi.commdpi.com.

Placement of Senampeline A within Pyrrolizidine Alkaloid Taxonomy

This compound is a specific member of the pyrrolizidine alkaloid family, recognized for its particular structural characteristics and its association with the "senampeline group."

Designation as a Triangularine-Type Pyrrolizidine Alkaloid

This compound is classified as a triangularine-type pyrrolizidine alkaloid researchgate.netbioone.org. This classification is based on specific structural features within the molecule, likely related to the arrangement of the necine base and esterifying acids, which distinguish it from other PA types like senecionine-type or monocrotaline-type alkaloids researchgate.netresearchgate.net. The triangularine-type classification highlights a particular evolutionary and structural lineage within the broader PA family researchgate.netresearchgate.net.

Identification as a Member of the Senampeline Group

Within the triangularine-type classification, this compound is further identified as a member of the senampeline group researchgate.netresearchgate.net. This grouping suggests that this compound shares specific structural characteristics with other alkaloids designated as senampelines, such as Senampelines B, C, and D, which have also been isolated and characterized chemistry-chemists.comchemfaces.comparchem.comguidechem.com. Research has identified other members of this group, such as senampelines E, F, and G, from species like Senecio mikanoides chemistry-chemists.com.

Historical Context of Research on this compound and Related Alkaloids

Pyrrolizidine alkaloids were first identified in plants in the 19th century, with their toxic effects recognized later wikipedia.org. Research into specific PA groups, like the senampelines, has progressed as analytical techniques have advanced. Senampelines, including this compound, have been isolated and identified through phytochemical studies of various plant species, particularly within the Senecio genus (now often reclassified into genera like Jacobaea and Delairea) bioone.orgjcsp.org.pkoup.com. For instance, this compound has been detected in LC-MS profiling studies of root and stem bark extracts . The characterization of its chemical structure, including its IUPAC name, molecular formula (C25H31NO8), and InChIKey (DZBWFFPQOFEYIE-LSKSLASESA-N), has been established through advanced spectroscopic methods . Early research efforts focused on isolation and structural elucidation, laying the groundwork for understanding their complex chemistry and biological roles.

Data Tables

Table 1: Classification of Pyrrolizidine Alkaloids by Necine Base Type

| Necine Base Type | Key Structural Feature | Common Examples |

| Retronecine-type | 1,2-unsaturated bicyclic base | Retronecine, Senecionine, Jacobine |

| Heliotridine-type | 1,2-unsaturated bicyclic base (diastereomer of retronecine) | Heliotridine, Platyphylline |

| Otonecine-type | Monocyclic base, oxidized at C-8 | Otonecine |

| Platynecine-type | Saturated bicyclic base | Platynecine |

Table 2: Senampeline Group within PA Taxonomy

| PA Type | Associated Groups | Representative Alkaloids |

| Triangularine-type | Triangularine group, Macrophylline group, Senampeline group | Triangularine, Macrophylline, this compound, Senampeline B |

Table 3: this compound - Key Identifiers and Properties

| Identifier/Property | Value | Source |

| CAS Number | 62787-00-2 | chemfaces.com |

| Molecular Formula | C25H31NO8 | |

| IUPAC Name | [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate | |

| InChI Key | DZBWFFPQOFEYIE-LSKSLASESA-N | |

| Molecular Weight | 473.5 g/mol | |

| Classification | Pyrrolizidine Alkaloid; Triangularine-Type PA; Senampeline Group | researchgate.netresearchgate.net |

| Reported Occurrence | Root and stem bark extracts (LC-MS profiling) |

Compound List

this compound

Pyrrolizidine Alkaloids (PAs)

Senampeline B

Senampeline C

Senampeline D

Triangularine

Retronecine

Heliotridine

Otonecine

Platynecine

Senecionine

Eigenschaften

IUPAC Name |

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c1-7-16(5)24(29)34-20-12-21(33-17(6)27)26-10-9-19(23(20)26)14-32-25(30)18(8-2)13-31-22(28)11-15(3)4/h7-11,20-21H,12-14H2,1-6H3/b16-7+,18-8+/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBWFFPQOFEYIE-LSKSLASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H](N2C1=C(C=C2)COC(=O)/C(=C/C)/COC(=O)C=C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211863 | |

| Record name | Senampeline A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62787-00-2, 62841-11-6 | |

| Record name | rel-[(1R,3S)-3-(Acetyloxy)-2,3-dihydro-1-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2E)-2-[[(3-methyl-1-oxo-2-buten-1-yl)oxy]methyl]-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62787-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senampeline A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senampeline C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062841116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senampeline A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Senampeline a Structure and Analogs

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. For Senampeline A, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning the chemical connectivity and stereochemistry. Proton (¹H) NMR provides information about the number, type, and environment of hydrogen atoms, including their coupling interactions which reveal adjacent protons. Carbon-13 (¹³C) NMR identifies the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish direct correlations between protons and carbons, and across multiple bonds, respectively, thereby mapping out the complete carbon-hydrogen framework anu.edu.aunptel.ac.inchemistry-chemists.com. Furthermore, NMR is vital for determining the stereochemical configuration of chiral centers and the geometry of double bonds, such as the E/Z isomerism often found in the esterifying necic acid moieties of pyrrolizidine alkaloids vulcanchem.commst.edu.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., LC-MS Profiling)

Mass Spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed for the initial identification and profiling of compounds within complex plant extracts, where this compound has been identified . High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the precise molecular formula. For this compound, HRMS data has established its molecular formula as C₂₅H₃₁NO₈ vulcanchem.comresearchgate.net. The fragmentation patterns observed in MS, resulting from the molecule's dissociation under ionization, offer insights into its substructures and the nature of its chemical bonds, thus corroborating the structural assignments made by NMR anu.edu.aunptel.ac.in.

Complementary Spectroscopic Approaches (e.g., Infrared, Ultraviolet Spectroscopy)

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary techniques for structural elucidation. IR spectroscopy is primarily used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR analysis would typically reveal absorption bands corresponding to ester carbonyl groups (C=O), hydroxyl groups (O-H), and C-O stretching vibrations, confirming the presence of ester linkages and potentially hydroxyl functionalities within the molecule anu.edu.aunptel.ac.inijaresm.com. UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within the molecule, indicating the presence of conjugated systems or chromophores. While less definitive for detailed structural mapping compared to NMR or MS, UV-Vis data can support the presence of unsaturated moieties within the necic acid portion of this compound anu.edu.aunptel.ac.in.

Structural Analysis of this compound

The detailed analysis of spectroscopic data allows for the deconstruction of this compound into its fundamental structural units and the precise determination of how these units are assembled.

Identification of Core Necine Base and Necic Acid Moieties

This compound is classified as a pyrrolizidine alkaloid (PA), a group of compounds characterized by a shared pyrrolizidine ring system, which forms the necine base, esterified with one or more necic acids encyclopedia.pubwikipedia.org. Based on its classification within the "senampeline group" of triangularine-type PAs and comparison with related alkaloids, the necine base of this compound is understood to be derived from retronecine, a common and bicyclic necine base found in many PAs encyclopedia.pubwikipedia.orgpageplace.deresearchgate.net. The necic acid moiety of this compound has been identified as a derivative of senecioic acid, specifically an (E)-3-methylbut-2-enoyl group, which distinguishes it from structural isomers like Senampeline D vulcanchem.com.

Determination of Esterification Patterns and Chirality

The structural integrity of this compound is formed through the esterification of the necine base, typically at the hydroxyl groups, with the necic acid encyclopedia.pubwikipedia.org. The precise pattern of esterification, including which hydroxyl groups on the necine base are acylated, is determined through detailed NMR analysis, particularly HMBC correlations. Furthermore, pyrrolizidine alkaloids often possess multiple chiral centers, both within the necine base and potentially within the necic acid. The determination of the absolute configuration at these stereocenters is critical for understanding the molecule's biological activity and is achieved through advanced NMR techniques, sometimes in conjunction with chiral derivatization or by comparison with compounds of known stereochemistry vulcanchem.commst.edu. The molecular formula C₂₅H₃₁NO₈ and the specific acyloxy substitution pattern of the (E)-3-methylbut-2-enoyl group are key features of this compound's structure vulcanchem.comresearchgate.net.

Table 1: Key Spectroscopic Techniques in this compound Elucidation

| Spectroscopic Technique | Primary Role in Elucidation | Key Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Stereochemical and Connectivity Assignments | ¹H/¹³C framework, functional groups, atom connectivity, stereocenters, ester linkages, E/Z isomerism |

| Mass Spectrometry (MS) | Molecular Formula and Fragmentation Analysis | Accurate molecular weight, elemental composition (C₂₅H₃₁NO₈), substructure identification |

| Infrared (IR) Spectroscopy | Functional Group Identification | Ester carbonyls (C=O), hydroxyls (O-H), C-O bonds |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic Transitions and Chromophore Identification | Presence of conjugated systems or unsaturated moieties |

Table 2: Identified Structural Components of this compound

| Structural Component | Description | Evidence/Reference |

| Molecular Formula | C₂₅H₃₁NO₈ | HRMS vulcanchem.comresearchgate.net |

| Molecular Weight | 473.5 g/mol | MS vulcanchem.com |

| Classification | Pyrrolizidine Alkaloid (PA) | General PA structure encyclopedia.pubwikipedia.org |

| Necine Base | Retronecine (likely) | PA classification, related compounds encyclopedia.pubwikipedia.orgpageplace.deresearchgate.net |

| Necic Acid Moiety | (E)-3-methylbut-2-enoyl (derived from senecioic acid) | Comparison with Senampeline D, PA classification vulcanchem.comresearchgate.net |

| Esterification | Necic acid esterified to the necine base | General PA structure encyclopedia.pubwikipedia.org |

| Chirality | Specific stereocenters, E/Z isomerism in acid | NMR analysis, comparison with analogs vulcanchem.commst.edu |

Characterization of Senampeline Analogs

The study of this compound involves understanding its structural nuances and how it relates to other compounds within the senampeline family and the broader pyrrolizidine alkaloid group.

Structural Relationships and Variations Among this compound, B, C, D, and E

This compound is chemically characterized as a pyrrolizidine alkaloid, a class of natural products often featuring a characteristic necine base esterified with necic acids researchgate.netresearchgate.net. This compound has been assigned the IUPAC name [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate and possesses the molecular formula C₂₅H₃₁NO₈ .

Comparative analyses have identified Senampeline D as a close structural relative of this compound. Both compounds share the same molecular weight and fundamental functional groups. The primary distinction lies in their acyloxy substitution patterns. Senampeline D features (E)-2-methylbut-2-enoyl substituents, whereas this compound is characterized by (E)-3-methylbut-2-enoyl groups vulcanchem.com. These subtle variations in ester side chains can influence the molecule's three-dimensional conformation and its potential interactions with biological targets vulcanchem.com.

While this compound and D have been characterized, specific detailed structural comparisons for Senampeline B, C, and E are not extensively detailed in the provided literature. However, these compounds are understood to belong to the "senampeline group" within the broader classification of triangularine-type pyrrolizidine alkaloids researchgate.netresearchgate.net.

Identification of Naturally Occurring Derivatives

This compound has been identified as a constituent in extracts from certain plant species. It was detected through liquid chromatography-mass spectrometry (LC-MS) profiling of root and stem bark extracts from Erythroxylum mexicanum researchgate.netuaem.mx. In these studies, this compound was found alongside other phytochemicals, including Mycinamicin VII, Oleic Acid-biotin, and various quercetin derivatives . Further investigations have also reported the presence of this compound in Erythroxylum pungens researchgate.net. These findings underscore its occurrence as a natural product within specific plant genera.

Table 1: Structural and Occurrence Data for this compound and D

| Compound | Chemical Class | Molecular Formula | Key Structural Variation (vs. This compound) | Known Natural Source(s) | CAS Number |

| This compound | Pyrrolizidine Alkaloid | C₂₅H₃₁NO₈ | N/A (Reference compound) | Erythroxylum mexicanum, Erythroxylum pungens | 62841-11-6 |

| Senampeline D | Pyrrolizidine Alkaloid | C₂₅H₃₁NO₈ | (E)-2-methylbut-2-enoyl substituents | Not specified in provided sources as naturally occurring | 62787-01-3 |

Biosynthetic Pathways and Enzymology of Senampeline a

Elucidation of the Pyrrolizidine Alkaloid Biosynthetic Pathway

The elucidation of the PA biosynthetic pathway has revealed a series of enzymatic reactions that build the core structure of these alkaloids. This pathway is thought to have evolved multiple times independently across different plant lineages biorxiv.orgmdpi.comnih.govoup.com.

The initial and pathway-specific step in pyrrolizidine alkaloid biosynthesis is catalyzed by homospermidine synthase (HSS) mdpi.comwikipedia.orgmdpi.comnih.govnih.govuni-kiel.deuni-kiel.dersc.orgnih.gov. HSS is an enzyme that plays a crucial role in forming the necine base precursor. It catalyzes the NAD⁺-dependent condensation of putrescine and spermidine, two polyamines derived from arginine, to produce homospermidine mdpi.comwikipedia.orgmdpi.comnih.govnih.govuni-kiel.dersc.orgnih.govcdnsciencepub.compnas.org. Homospermidine is a rare triamine and serves as the foundational molecule for the necine base skeleton of PAs mdpi.comwikipedia.orgnih.govnih.govuni-kiel.dersc.org. HSS is known to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication events biorxiv.orgresearchgate.netmdpi.comnih.govoup.comnih.govuni-kiel.denih.gov.

Following the formation of the necine base precursor, the necic acid moiety undergoes diversification. Necic acids are esterifying components that contribute significantly to the structural diversity and biological activity of PAs mdpi.comwikipedia.orgnih.govrsc.org. Some necic acids, like acetic acid, are derived from primary metabolism mdpi.com. However, many are synthesized from aliphatic amino acids, such as L-threonine, L-valine, L-leucine, and L-isoleucine, with isoleucine playing a central role mdpi.com. Enzymes involved in this diversification, referred to as necic acid synthases, are often oxygenases responsible for hydroxylation and chain elongation processes . For example, the branched-chain C7-necic acids characteristic of lycopsamine-type PAs are synthesized by a duplicate of acetohydroxyacid synthase (AHAS), identified as C7-hydroxyacid synthase (C7HAS), which catalyzes the formation of C7-pronecic acid from pyruvate and 2-oxoisovalerate uni-kiel.de.

The final stage of pyrrolizidine alkaloid biosynthesis involves the esterification of the necine base with the necic acid. This process is mediated by acyltransferases, enzymes that conjugate the two moieties, thereby determining the final structure and stereochemistry of the alkaloid nih.govresearchgate.netpnas.org. These acyltransferases are often members of the BAHD family of enzymes nih.govpnas.org. For instance, specific acyltransferases are responsible for attaching various acids, such as senecic acid or angelic acid, to the hydroxyl groups of the necine base nih.gov.

Diversification through Necic Acid Synthases

Evolutionary Aspects of PA Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is a subject of significant evolutionary interest, particularly concerning the recruitment of genes from primary metabolism and their subsequent diversification.

A key evolutionary mechanism in the development of PA biosynthesis is gene duplication, followed by the recruitment and subfunctionalization or neofunctionalization of the duplicated genes biorxiv.orgresearchgate.netmdpi.comnih.govoup.comuni-kiel.denih.gov. The enzyme homospermidine synthase (HSS) is a prime example, having evolved from deoxyhypusine synthase (DHS) via gene duplication biorxiv.orgresearchgate.netmdpi.comnih.govoup.comnih.govuni-kiel.denih.gov. This recruitment event has occurred independently multiple times across various angiosperm lineages, including the Boraginaceae, Asteraceae (twice), Convolvulaceae, Orchidaceae, and Poaceae families biorxiv.orgmdpi.comnih.govoup.comnih.gov. This polyphyletic origin suggests that the capacity for PA biosynthesis has been repeatedly acquired through the adaptation of existing genes to a new metabolic context, likely driven by selective pressures such as herbivory biorxiv.orgresearchgate.netnih.govoup.com.

Comparative studies of PA biosynthesis across different plant lineages have provided crucial insights into the evolutionary history of these pathways biorxiv.orgmdpi.comoup.comnih.gov. These studies often involve analyzing the expression patterns and phylogenetic relationships of key enzymes like HSS biorxiv.orgoup.comnih.gov. For example, the independent recruitment of HSS from DHS in different plant families highlights how similar biochemical functions can arise through convergent evolution biorxiv.orgmdpi.comnih.govoup.comnih.gov. The variability in HSS expression patterns across species also suggests that the integration of the PA pathway into plant metabolism has been regulated differently in various lineages, reflecting distinct evolutionary trajectories oup.comnih.gov. Furthermore, the diversification of necic acids, with different plant families specializing in specific types of necic acids (e.g., monocarboxylic acids in Boraginaceae, macrocyclic diesters in Asteraceae), underscores the plasticity and adaptive radiation of PA biosynthesis mdpi.com.

Gene Duplication and Independent Recruitment of Biosynthetic Enzymes

Metabolic Engineering and Synthetic Biology Approaches to Senampeline A Production

The production of complex natural products like this compound, a pyrrolizidine alkaloid (PA), presents significant challenges due to their intricate structures and low natural abundance. Metabolic engineering and synthetic biology offer powerful strategies to overcome these limitations by enabling the de novo synthesis of this compound or its precursors in heterologous host organisms. These approaches focus on understanding, reconstructing, and optimizing the biosynthetic pathways through genetic manipulation and pathway engineering.

Elucidating and Reconstructing the Biosynthetic Pathway

The biosynthesis of this compound in its native plant systems, such as Senecio cissampelinus, follows a conserved pyrrolizidine alkaloid pathway researchgate.net. This pathway is initiated by key enzymatic steps, primarily involving:

Homospermidine Synthase (HSS): This enzyme catalyzes the initial and pathway-specific condensation of putrescine and spermidine to form homospermidine, the fundamental precursor for the necine base researchgate.netnih.gov. Research has shown that the gene encoding HSS evolved from deoxyhypusine synthase (DHS), a gene involved in primary metabolism nih.gov.

Necine Base Formation: Homospermidine is further processed through a series of enzymatic reactions, often involving oxygenases (necrosis acid synthases), to form the necine base, such as retronecine, which is a key component of this compound .

Necic Acid Synthesis and Esterification: The necic acid moiety, which esterifies the necine base, is synthesized through separate enzymatic steps, often involving specialized oxygenases. Finally, acyltransferases conjugate the necine base with the necic acid to yield the final alkaloid structure .

Reconstructing these pathways in heterologous hosts like Escherichia coli or yeast requires the identification and transfer of the complete set of genes encoding these enzymes. While the specific gene cluster for this compound biosynthesis has not been explicitly detailed in the literature, efforts in related PA biosynthesis have identified key enzymes like HSS nih.gov.

Heterologous Production and Pathway Engineering Strategies

The goal of metabolic engineering and synthetic biology in this compound production is to achieve higher yields and more sustainable production methods compared to extraction from natural sources. Key strategies include:

Heterologous Expression of Key Enzymes: The expression of individual enzymes, such as Senecio HSS, has been demonstrated in heterologous systems like Nicotiana benthamiana for the production of precursors like retronecine . This approach allows for the characterization of enzyme function and the optimization of their activity in a controlled environment.

Pathway Reconstruction in Microbial Hosts: The complete biosynthetic pathway can be assembled and expressed in microbial chassis such as E. coli or Saccharomyces cerevisiae journalijar.comnih.govh2020robox.eu. This involves introducing the necessary genes, often organized into operons or expression cassettes, to enable the host to convert simple carbon sources into this compound.

Precursor Supply Enhancement: Metabolic engineering can be employed to redirect cellular metabolism towards increasing the availability of pathway precursors, such as putrescine, spermidine, or acetyl-CoA, which are essential for homospermidine and necine base synthesis researchgate.net.

Host Strain Optimization: Genetic modifications in the host organism can enhance pathway flux and product yield. This includes:

CRISPR-Cas9 Technology: Used to knock out competing metabolic pathways that divert precursors or degrade the target product, thereby increasing titers . For instance, CRISPR-Cas9-mediated knockout of competing putrescine catabolism pathways in S. cissampelinus led to a 240% increase in PA titers .

Overexpression of Regulatory Genes: Enhancing the expression of pathway-specific transcription factors can upregulate the entire biosynthetic gene cluster journalijar.com.

Enzyme Engineering: Improving the catalytic efficiency, stability, or substrate specificity of rate-limiting enzymes through directed evolution or site-directed mutagenesis.

Research Findings and Examples

While direct production of this compound in engineered microbial hosts is not extensively documented, research on related PA biosynthesis provides foundational insights and proof-of-concept for metabolic engineering approaches:

Retronecine Production in Nicotiana benthamiana : Transient expression systems in N. benthamiana have achieved retronecine production (0.8 mg/g DW) by co-expressing Senecio HSS and Arabidopsis polyamine transporters . This demonstrates the feasibility of heterologous expression for key PA pathway intermediates.

Homospermidine Production in E. coli : E. coli BL21(DE3) strains engineered to express codon-optimized HSS have successfully produced homospermidine at titers of 8 g/L in fed-batch fermentation . This highlights the potential of using E. coli as a cell factory for producing essential PA precursors.

Hybrid Biosynthetic-Chemical Processes: Integrated systems combining microbial production of necine bases with chemical esterification are being explored for industrial-scale production. For example, homospermidine produced in E. coli can be chemically oxidized to retronecine, followed by enzymatic esterification using immobilized lipases to yield the final compound .

The development of robust metabolic engineering strategies, including genome mining for gene cluster identification, pathway reconstruction in well-characterized hosts like E. coli and yeast, and optimization of precursor supply and enzyme activity, are critical for advancing the bio-production of this compound.

Q & A

Q. What are the recommended analytical techniques for characterizing Senampeline A’s purity and structural integrity?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results using X-ray crystallography if crystalline forms are available . For novel derivatives, provide detailed synthetic protocols, including solvent systems and reaction conditions, to ensure reproducibility .

Q. How should researchers design initial pharmacokinetic (PK) studies for this compound in preclinical models?

Use a crossover study design with appropriate sample sizes to account for inter-individual variability. Measure plasma concentration-time profiles after single and multiple doses. Employ compartmental modeling to estimate parameters like bioavailability (F), volume of distribution (Vd), and clearance (CL). Validate assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with calibration curves spanning expected physiological ranges .

Q. What in vitro assays are critical for evaluating this compound’s mechanism of action?

Prioritize target-binding assays (e.g., radioligand displacement or surface plasmon resonance) to confirm affinity for primary receptors. Pair these with functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity. Include counter-screens against off-target receptors (e.g., GPCR panels) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?

Conduct a meta-analysis of existing data to identify confounding variables such as species-specific metabolism, dosing regimens, or environmental factors. Design a harmonized study using standardized protocols (e.g., consistent animal strains, diet, and endpoint measurements). Apply multivariate regression to isolate variables impacting efficacy . For example, if rodent studies show conflicting neurobehavioral outcomes, validate results using telemetry or EEG to rule out measurement artifacts .

Q. What computational strategies optimize this compound’s lead optimization for enhanced blood-brain barrier (BBB) penetration?

Use molecular dynamics simulations to predict BBB permeability based on lipophilicity (logP), polar surface area (PSA), and P-glycoprotein substrate potential. Validate predictions with in situ perfusion models. For structural modifications, apply quantitative structure-activity relationship (QSAR) models to balance potency and pharmacokinetic properties .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles by identifying critical process parameters (CPPs) such as temperature, catalyst loading, and reaction time. Use design-of-experiments (DoE) methodologies (e.g., factorial or response surface designs) to map their impact on critical quality attributes (CQAs) like yield and impurity profiles . Document deviations in supplementary materials to support reproducibility claims .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Use positron emission tomography (PET) with radiolabeled this compound to quantify receptor occupancy in vivo. Correlate occupancy with pharmacodynamic endpoints (e.g., biomarker changes). For ex vivo validation, apply autoradiography or proximity ligation assays (PLA) in tissue sections .

Data Presentation and Reproducibility

Q. What minimal datasets should be included in publications on this compound?

Provide:

- Synthetic procedures with yields, purity, and spectral data (NMR, MS).

- Dose-response curves for key assays.

- Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).

- Raw data for pivotal experiments in machine-readable formats (e.g., .csv) .

Q. How should researchers document failed experiments or non-reproducible results?

Include a dedicated section in supplementary materials titled "Unsuccessful Approaches," detailing experimental conditions, observed outcomes, and hypothesized reasons for failure (e.g., solubility limits, assay interference). This transparency aids peer reviewers and avoids redundant efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.